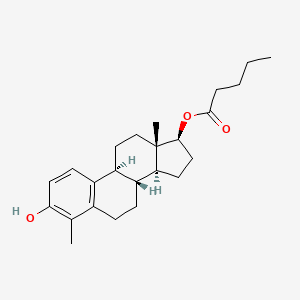

4-Methyl Estradiol 17-Valerate

Overview

Description

4-Methyl Estradiol 17-Valerate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the addition of a methyl group at the 4th position and a valerate ester at the 17th position of the estradiol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl Estradiol 17-Valerate typically involves the esterification of 4-Methyl Estradiol with valeric acid or its derivatives. The process can be summarized as follows:

Starting Material: 4-Methyl Estradiol.

Reagent: Valeric anhydride or valeric acid.

Catalyst: Pyridine or another suitable base.

Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) to facilitate esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl Estradiol 17-Valerate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methyl group at the 4th position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

Oxidation: Formation of 4-Methyl Estrone or 4-Methyl Estradiol 17-Carboxylic Acid.

Reduction: Formation of 4-Methyl Estradiol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: 4-Methyl Estradiol 17-Valerate is used as a model compound in studying the reactivity and stability of esterified steroids. It also serves as a precursor in the synthesis of other steroidal derivatives.

Biology: In biological research, this compound is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes. It helps in understanding the role of estrogens in cell proliferation, differentiation, and apoptosis.

Medicine: Medically, this compound is used in hormone replacement therapy for menopausal symptoms, osteoporosis prevention, and treatment of estrogen deficiency disorders. It is also explored for its potential in treating hormone-responsive cancers.

Industry: In the pharmaceutical industry, this compound is used in the formulation of hormone therapy drugs. It is also studied for its potential in developing new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

4-Methyl Estradiol 17-Valerate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates the estrogen receptor complex, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This binding initiates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell growth, differentiation, and maintenance of reproductive tissues.

Comparison with Similar Compounds

Estradiol Valerate: Similar in structure but lacks the methyl group at the 4th position.

Estradiol Cypionate: Another esterified form of estradiol with a cypionate ester at the 17th position.

Ethinyl Estradiol: A synthetic derivative of estradiol with an ethinyl group at the 17th position, commonly used in oral contraceptives.

Uniqueness: 4-Methyl Estradiol 17-Valerate is unique due to the presence of the methyl group at the 4th position, which can influence its binding affinity to estrogen receptors and its metabolic stability. This modification may result in distinct pharmacokinetic and pharmacodynamic properties compared to other estradiol derivatives.

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-4-5-6-23(26)27-22-12-10-20-19-8-7-16-15(2)21(25)11-9-17(16)18(19)13-14-24(20,22)3/h9,11,18-20,22,25H,4-8,10,12-14H2,1-3H3/t18-,19-,20+,22+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULKAMCRUYZJT-KVMFQRFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159611 | |

| Record name | 4-Methyl estradiol 17-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359847-37-2 | |

| Record name | 4-Methyl estradiol 17-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359847372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl estradiol 17-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL ESTRADIOL 17-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PDP2ZZR0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)

![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)